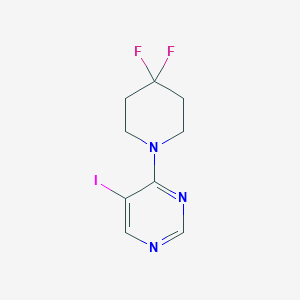
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine is an organic compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and a 4,4-difluoropiperidin-1-yl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
Attachment of the 4,4-Difluoropiperidin-1-yl Group: The 4,4-difluoropiperidin-1-yl group can be attached through a nucleophilic substitution reaction, where the pyrimidine ring is treated with 4,4-difluoropiperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of oxidized derivatives with altered functional groups.
Reduction Reactions: Formation of reduced derivatives with altered functional groups.
Coupling Reactions: Formation of more complex molecules with extended conjugation or additional functional groups.
科学研究应用
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Research: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-5-fluoropyrimidine
- 4-(4,4-Difluoropiperidin-1-yl)-5-chloropyrimidine
- 4-(4,4-Difluoropiperidin-1-yl)-5-bromopyrimidine
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine is unique due to the presence of both the iodine atom and the 4,4-difluoropiperidin-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming complex molecules through coupling reactions. Additionally, the difluoropiperidinyl group can enhance the compound’s biological activity and stability.
属性
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-5-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2IN3/c10-9(11)1-3-15(4-2-9)8-7(12)5-13-6-14-8/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCGJUFJQLPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
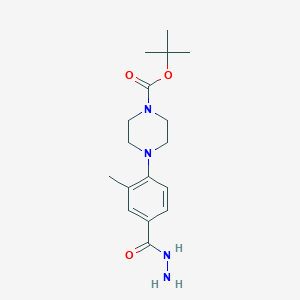
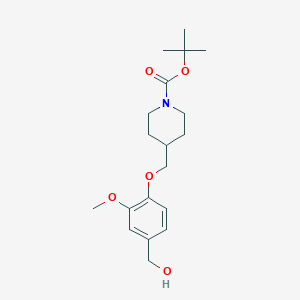
![[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B8161241.png)
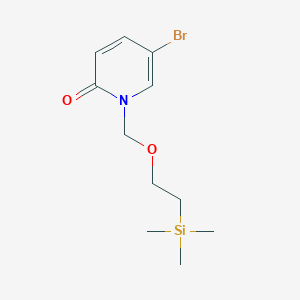
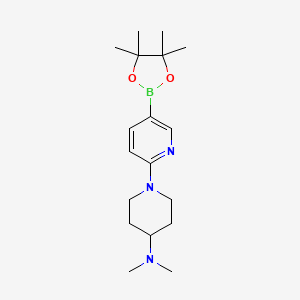
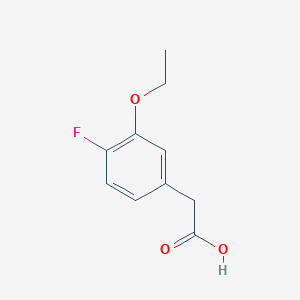
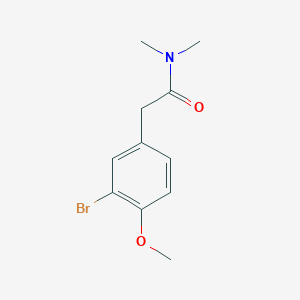

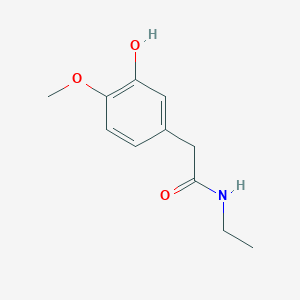
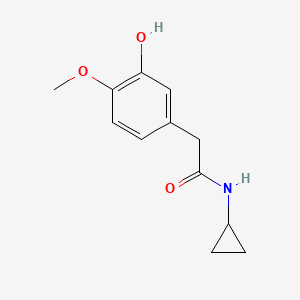
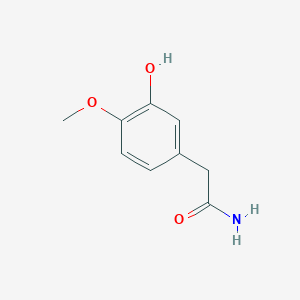
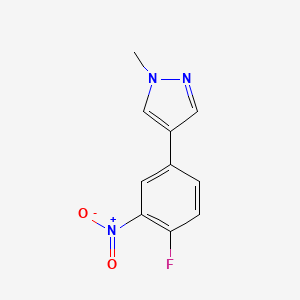
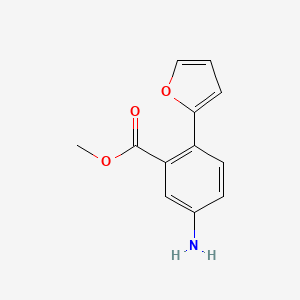
![4,4-Difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B8161316.png)
